5-Benzyl-1,3,4-oxadiazole-2-thiol

Vue d'ensemble

Description

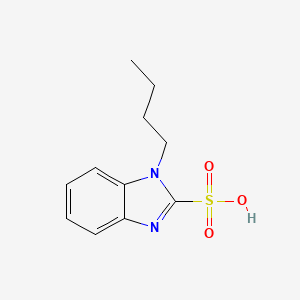

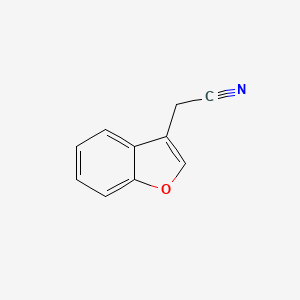

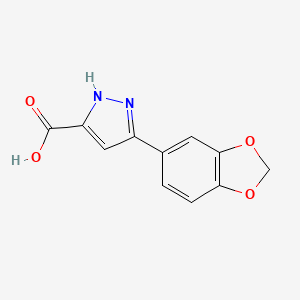

La 5-benzyl-1,3,4-oxadiazole-2(3H)-thione est un composé hétérocyclique contenant un cycle oxadiazole à cinq chaînons.

Applications De Recherche Scientifique

5-Benzyl-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an antibacterial and acetylcholinesterase inhibitor.

Pesticide Development: The compound’s structure makes it a candidate for developing new pesticides.

Material Sciences: Its unique properties are being explored for use in polymer and material sciences.

Mécanisme D'action

Biochemical Pathways

- OXPA impacts various pathways, such as

Result of Action

- OXPA’s binding to specific targets leads to downstream effects

Analyse Biochimique

Biochemical Properties

5-Benzyl-1,3,4-oxadiazole-2-thiol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it exhibits antidiabetic properties by inhibiting alpha-amylase and hemoglobin glycosylation . Additionally, its antioxidant potential is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . These interactions highlight the compound’s potential as a therapeutic agent for managing diabetes and oxidative stress-related conditions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its antidiabetic activity involves enhancing glucose uptake by yeast cells . Furthermore, the compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular integrity and function . These cellular effects underscore the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with alpha-amylase results in the inhibition of this enzyme, thereby reducing the breakdown of starch into glucose . Additionally, the compound’s antioxidant activity involves scavenging reactive oxygen species, which helps mitigate oxidative stress . These molecular interactions are pivotal in understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied under various conditions. It was found to degrade under acidic conditions and oxidize completely in the presence of hydrogen peroxide . Additionally, exposure to dry heat and UV light resulted in significant degradation . These findings are essential for determining the compound’s shelf life and optimal storage conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits significant antidiabetic and antioxidant activities at specific doses . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage-dependent effects are crucial for developing safe and effective treatment regimens.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its antidiabetic activity involves the inhibition of alpha-amylase, which is a key enzyme in carbohydrate metabolism . Additionally, the compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit lipid peroxidation . These metabolic interactions are vital for understanding the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues is affected by its chemical properties, such as solubility and stability . Understanding these factors is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its antioxidant activity may be localized to mitochondria, where it can effectively scavenge reactive oxygen species . These localization patterns are important for understanding the compound’s mechanism of action and therapeutic potential.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 5-benzyl-1,3,4-oxadiazole-2(3H)-thione implique généralement plusieurs étapes. Une méthode courante commence par l'estérification de Fischer de l'acide 2-phénylacétique pour former l'éthyl-2-phénylacétate. Cet ester est ensuite réagi avec de l'hydrate d'hydrazine pour produire de la 2-phénylacétohydrazide. L'hydrazide subit une fermeture de cycle avec du disulfure de carbone dans une base alcoolique pour donner de la 5-benzyl-1,3,4-oxadiazole-2-thiol .

Méthodes de production industrielle

Les voies de synthèse utilisées en laboratoire peuvent être mises à l'échelle pour les applications industrielles, impliquant des conditions de réaction et des réactifs similaires .

Analyse Des Réactions Chimiques

Types de réactions

La 5-benzyl-1,3,4-oxadiazole-2(3H)-thione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en conditions acides ou avec du peroxyde d'hydrogène, ce qui conduit à une dégradation.

Substitution : Il réagit avec des électrophiles tels que le 2-bromoacétylbromure pour former des dérivés N-substitués.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène (H₂O₂) est couramment utilisé pour les réactions d'oxydation.

Substitution : Des réactifs tels que le 2-bromoacétylbromure et les amines arylées/arénylées sont utilisés dans les réactions de substitution.

Produits principaux

Oxydation : Les produits de dégradation varient en fonction des conditions.

Substitution : N-substitués-2-bromoacétamides et autres dérivés.

Applications de recherche scientifique

La 5-benzyl-1,3,4-oxadiazole-2(3H)-thione a plusieurs applications de recherche scientifique :

Chimie médicinale : Elle a été étudiée pour son potentiel en tant qu'antibactérien et inhibiteur de l'acétylcholinestérase.

Développement de pesticides : La structure du composé en fait un candidat pour le développement de nouveaux pesticides.

Sciences des matériaux : Ses propriétés uniques sont explorées pour une utilisation dans les polymères et les sciences des matériaux.

Mécanisme d'action

Le mécanisme d'action de la 5-benzyl-1,3,4-oxadiazole-2(3H)-thione implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de l'acétylcholinestérase, il se lie au site actif de l'enzyme, empêchant la dégradation de l'acétylcholine, qui est cruciale pour la transmission des signaux nerveux .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Amino-1,3,4-oxadiazole : Connu pour ses propriétés myorelaxantes.

Dérivés de 1,3,4-oxadiazole : Ces composés présentent une gamme d'activités biologiques, notamment des propriétés antimicrobiennes, anti-VIH et anticancéreuses.

Unicité

Propriétés

IUPAC Name |

5-benzyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c13-9-11-10-8(12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGIBMBTIISQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365768 | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23288-90-6 | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)

![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)